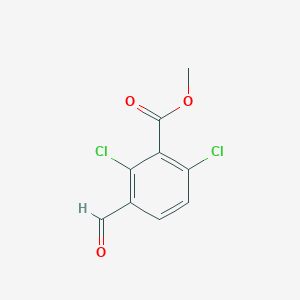

Methyl 2,6-dichloro-3-formylbenzoate

Description

Methyl 2,6-dichloro-3-formylbenzoate is a chemical compound that belongs to the benzoate ester family. It is characterized by the presence of two chlorine atoms and a formyl group attached to a benzene ring, with a methyl ester functional group. This compound is used as an intermediate in the synthesis of various pharmaceutical and organic compounds, including dyes, pigments, and polymers.

Properties

Molecular Formula |

C9H6Cl2O3 |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

methyl 2,6-dichloro-3-formylbenzoate |

InChI |

InChI=1S/C9H6Cl2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 |

InChI Key |

ADHQQWACKQLBFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-3-formylbenzoate is synthesized through the reaction of 2,6-dichloro-3-formylbenzoic acid with methanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. Another method involves the formation of acyl chloride from 2-formylbenzoic acid using thionyl chloride (SOCl2), followed by esterification with methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2,6-dichloro-3-carboxybenzoic acid.

Reduction: 2,6-dichloro-3-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6-dichloro-3-formylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and polymers, contributing to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2,6-dichlorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

Methyl 3-formylbenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.

Methyl 2,6-dichloro-4-formylbenzoate: Similar structure but with the formyl group in a different position, leading to different chemical properties.

Uniqueness

Methyl 2,6-dichloro-3-formylbenzoate is unique due to the presence of both chlorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.

Biological Activity

Methyl 2,6-dichloro-3-formylbenzoate is a chemical compound that has attracted attention in various fields due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 233.04 g/mol. Its structure includes two chlorine substituents and a formyl group attached to a benzene ring, which contribute to its reactivity and potential biological effects .

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions may modulate enzyme activity, leading to various biological effects such as:

- Enzyme Inhibition : Acting as a substrate or inhibitor in enzyme-catalyzed reactions.

- Biochemical Pathway Exploration : Serving as a probe for investigating metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory responses, although detailed studies are still required .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was found that the compound could inhibit enzyme activity in vitro, suggesting its potential role as a biochemical tool for studying metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2,6-dichlorobenzoate | Lacks the formyl group | Less reactive due to absence of formyl functionality |

| Methyl 3-formylbenzoate | Lacks chlorine atoms | Different reactivity profile due to lack of halogens |

| Methyl 2,6-dichloro-4-formylbenzoate | Formyl group in a different position | Varies in chemical properties due to positional isomerism |

This compound's combination of two chlorine atoms and a formyl group on the benzene ring imparts distinct chemical reactivity not found in its analogs .

Applications in Research and Industry

This compound has several applications across various fields:

- Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry : Serves as a precursor for developing pharmaceutical compounds with potential therapeutic applications.

- Biochemical Studies : Employed in investigations of enzyme-catalyzed reactions and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.